molecular formula C11H18O2 B13545940 Ethyl 2-cyclohexylprop-2-enoate

Ethyl 2-cyclohexylprop-2-enoate

Cat. No.: B13545940
M. Wt: 182.26 g/mol
InChI Key: FTNCIMPTQZXPJC-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexylprop-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclohexylprop-2-enoate can be synthesized through the esterification of 2-cyclohexylprop-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexylprop-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-cyclohexylprop-2-enoic acid and ethanol.

    Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 2-cyclohexylprop-2-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-cyclohexylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to produce various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyclohexylprop-2-enoate
  • Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
  • Methyl 3-(3-methylphenyl)prop-2-enoate

Uniqueness

This compound is unique due to its specific ester structure and the presence of a cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 2-cyclohexylprop-2-enoate

InChI

InChI=1S/C11H18O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h10H,2-8H2,1H3

InChI Key

FTNCIMPTQZXPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1CCCCC1

Origin of Product

United States

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